![molecular formula C23H19N3O2 B604375 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol CAS No. 120029-46-1](/img/structure/B604375.png)
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is a complex organic compound that features a triazole ring, a phenol group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the methoxyphenyl group: This step often involves a Heck reaction, where the triazole intermediate is coupled with a methoxy-substituted aryl halide under palladium catalysis.
Phenol group attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkanes.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its triazole ring which is known to exhibit various biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
作用机制
The mechanism of action of 2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-{3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol is unique due to its combination of a triazole ring, phenol group, and methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
120029-46-1 |
|---|---|
分子式 |
C23H19N3O2 |
分子量 |
369.4g/mol |
IUPAC 名称 |
2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H19N3O2/c1-28-19-14-11-17(12-15-19)13-16-22-24-23(20-9-5-6-10-21(20)27)26(25-22)18-7-3-2-4-8-18/h2-16,27H,1H3/b16-13+ |
InChI 键 |
RZHQXFXLIKOEAO-DTQAZKPQSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


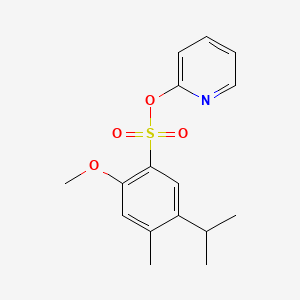
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)
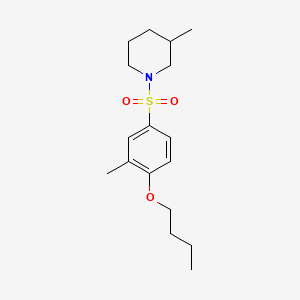
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-fluorobenzoate](/img/structure/B604298.png)
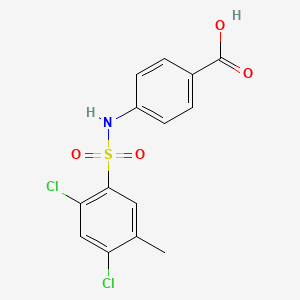
![3-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604300.png)
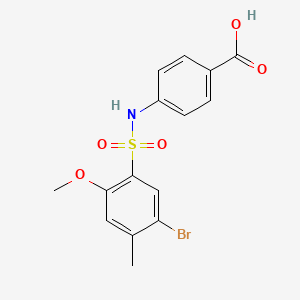
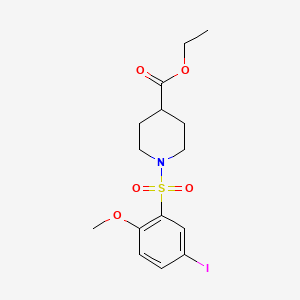
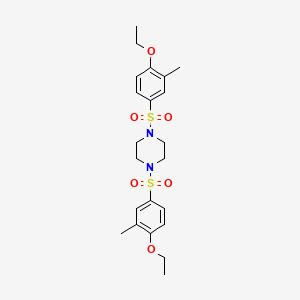
![(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B604309.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B604310.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B604311.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B604314.png)
